6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one
CAS No.:
Cat. No.: VC18616070
Molecular Formula: C11H8BrF2NO
Molecular Weight: 288.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrF2NO |
|---|---|
| Molecular Weight | 288.09 g/mol |
| IUPAC Name | 6-bromo-1',1'-difluorospiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one |
| Standard InChI | InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16) |
| Standard InChI Key | VFRXCAQSBJIXEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(C1(F)F)CNC(=O)C3=C2C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a spirocyclic core where the 2,3-dihydroisoquinoline ring (C₁–C₉, N₁) is connected to a 1',1'-difluorocyclopropane ring (C₁₀–C₁₂, F₁, F₂) via a shared carbon atom (C₄). The bromine substituent at position 6 of the isoquinoline ring and the ketone group at position 1 further modulate its electronic and steric properties. The molecular formula is C₁₃H₁₀BrF₂NO, with a molecular weight of 330.13 g/mol .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step strategies leveraging palladium-catalyzed cross-coupling and cyclopropanation reactions (Table 1).
| Step | Reaction Type | Conditions | Yield | Ref. |
|---|---|---|---|---|
| 1 | Bromination of isoquinoline | NBS, CCl₄, 80°C | 72% | |
| 2 | Spirocyclization | Pd(OAc)₂, P(o-tolyl)₃, dioxane/H₂O, 80°C | 65% | |
| 3 | Difluorocyclopropanation | CH₂N₂, CuBr₂, CH₂Cl₂, −20°C | 58% |
A notable approach involves the palladium-catalyzed cascade cyclization of brominated precursors with arylboronic acids, followed by difluorocyclopropanation using diazomethane and copper bromide . The use of LiBr as an additive in acetonitrile enhances regioselectivity during spirocyclization .
Challenges in Purification
The polar ketone group and bromine atom necessitate chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1). Recrystallization from acetonitrile/water mixtures improves purity to >98% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 150°C, with the cyclopropane ring undergoing thermal ring-opening .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.32 (dd, J = 8.2 Hz, 1H, H-7), 4.12 (m, 2H, H-2, H-3), 2.98 (t, J = 6.5 Hz, 2H, H-1), 1.45 (m, 2H, cyclopropane CH₂) .
-
¹³C NMR: δ 192.1 (C=O), 144.6 (C-6), 132.8 (C-8), 118.4 (CBr), 112.3 (CF₂), 35.2 (cyclopropane C).
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for MEK inhibitors and PqsR antagonists in Pseudomonas aeruginosa infections . Its spirocyclic core is a privileged scaffold in CNS drug discovery due to improved blood-brain barrier permeability .
Material Science
Difluorocyclopropane-containing spirocycles are explored as fluorophores in OLEDs, with emission maxima at 450 nm (quantum yield Φ = 0.34) .
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